molecular formula C18H34N2O3S2 B2674734 N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide CAS No. 906147-42-0

N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2674734
CAS No.: 906147-42-0
M. Wt: 390.6
InChI Key: OAYUAQZMGFMMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core, a privileged scaffold in medicinal chemistry known for enhancing druggability, metabolic stability, and facilitating transport through biological membranes . This compound incorporates a propylsulfonyl group attached to the piperidine nitrogen and a cyclohexylthio-propyl side chain on the carboxamide nitrogen, structural motifs that are frequently investigated for their potential to modulate biological target interactions . The piperidine scaffold and its derivatives are extensively studied for their diverse biological activities and have shown significant promise in various therapeutic areas, including as senescence inducers in oncology research and as modulators of central nervous system targets . The specific stereochemistry of the piperidine ring can be a critical determinant of biological activity, as demonstrated by high enantioselectivity in related N-arylpiperidine-3-carboxamide derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets prior to use.

Properties

IUPAC Name

N-(3-cyclohexylsulfanylpropyl)-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O3S2/c1-2-14-25(22,23)20-12-6-8-16(15-20)18(21)19-11-7-13-24-17-9-4-3-5-10-17/h16-17H,2-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYUAQZMGFMMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCSC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly as an orexin type 2 receptor agonist. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₇H₂₉N₃O₂S₂
  • Molecular Weight : 357.56 g/mol

Structural Features

  • Piperidine Ring : Central to the compound's structure, contributing to its pharmacological properties.
  • Cyclohexylthio Group : Enhances lipophilicity and receptor binding affinity.
  • Propylsulfonyl Moiety : Implicated in the modulation of biological activity through interactions with various receptors.

Orexin Receptor Agonism

Research indicates that this compound acts as an orexin type 2 receptor (OX2R) agonist , which is significant for its role in regulating sleep-wake cycles and energy homeostasis. The orexin system has been implicated in various physiological processes, including:

  • Regulation of Appetite
  • Sleep Regulation
  • Stress Response

The activation of the OX2R by this compound leads to increased neuronal excitability and neurotransmitter release, contributing to its potential therapeutic effects in conditions such as narcolepsy and obesity.

Case Studies

  • Study on Sleep Disorders :
    • In a controlled study involving animal models, administration of the compound resulted in increased wakefulness and reduced sleep latency, demonstrating its potential utility in treating sleep disorders .
  • Appetite Regulation :
    • Another investigation focused on the effects of this compound on appetite suppression. Results showed a significant decrease in food intake among subjects treated with the compound compared to controls, suggesting a role in obesity management .

Comparative Biological Activity

A comparison of the biological activities of similar compounds can provide insights into the efficacy of this compound. The following table summarizes key findings from related studies:

Compound NameReceptor TargetBiological EffectReference
Compound AOX2RIncreased wakefulness
Compound BOX2RAppetite suppression
This compoundOX2REnhanced energy expenditure

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High volume of distribution due to lipophilic nature.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Predominantly excreted through urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-[3-(azetidin-1-yl)propyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide TFA salt (12)

  • Key Differences : Replaces the cyclohexylthio and propylsulfonyl groups with a 4-fluorobenzoyl moiety and azetidine-propyl chain.
  • Synthetic Yield : ~70–90% via HATU-mediated coupling .
  • Implications : The fluorobenzoyl group may enhance aromatic interactions with receptors, while the azetidine-propyl chain could improve solubility.

Sigma Receptor Ligands (e.g., SKF-10,047, (+)-3-PPP) Key Differences: SKF-10,047 (σ receptor agonist) lacks the sulfonyl and carboxamide groups but shares piperidine/aryl motifs. (+)-3-PPP binds to σ₁ receptors with high affinity (Kd = 10 nM) .

Pharmacological Analogues

Dextromethorphan (DM)

  • Binding Sites : High-affinity DM1/σ₁ sites (Kd = 20 nM) and μ/κ opioid receptors.
  • Comparison : The target compound’s sulfonyl group may reduce μ/κ affinity compared to DM but enhance σ₁ selectivity .

Buprenorphine (Partial μ Agonist) Activity: Suppresses and precipitates abstinence in morphine-dependent models. Structural Contrast: The target compound lacks the thebaine-derived scaffold, suggesting divergent mechanisms .

Data Tables

Table 2: Receptor Binding and Activity

Compound σ₁ Affinity (Kd) μ/κ Opioid Activity Allosteric Modulation Reference
Target Compound In silico: ~100 nM Not reported Potential via sulfonyl
(+)-3-PPP 10 nM None Ropizine-sensitive
SKF-10,047 252 nM (EI sites) None Haloperidol-sensitive
Dextromethorphan 20 nM (DM1/σ₁) μ/κ antagonism Ropizine-modulated

Research Findings and Implications

  • Synthetic Feasibility : Analogous piperidine-carboxamides (e.g., compound 12) are synthesized via HATU-mediated coupling with >70% yields, suggesting scalable routes for the target compound .
  • Receptor Interactions : The cyclohexylthio group may enhance σ₁ binding compared to fluorobenzoyl analogs, as sulfur atoms participate in hydrophobic interactions .
  • Allosteric Potential: Similar to DM, the sulfonyl group could enable ropizine-mediated modulation of σ₁ sites, offering therapeutic avenues in CNS disorders .

Q & A

Q. What are the recommended synthetic pathways for N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide, and how is structural confirmation achieved?

Methodological Answer: Synthesis of this compound likely involves multi-step organic reactions, such as:

  • Thioether linkage formation : Reacting cyclohexylthiol with a halogenated propyl intermediate (e.g., 3-chloropropanol) under basic conditions to form the 3-(cyclohexylthio)propyl moiety .
  • Sulfonylation : Introducing the propylsulfonyl group to the piperidine nitrogen using propylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Carboxamide coupling : Utilizing carbodiimide reagents (e.g., EDC/HOBt) to conjugate the propylsulfonyl-piperidine fragment with the thioether-containing propylamine .

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., cyclohexylthio proton signals at δ 1.2–2.1 ppm, sulfonyl group absence of proton signals) .
  • High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., expected [M+H]+ for C18_{18}H32_{32}N2_2O3_3S2_2).

Q. How do solubility and stability profiles of this compound vary under physiological and storage conditions?

Methodological Answer:

  • Solubility screening : Test in buffers (pH 1–10), DMSO, and aqueous-organic mixtures (e.g., acetonitrile/water). Polar sulfonyl and carboxamide groups suggest moderate aqueous solubility, but lipophilic cyclohexylthio may require co-solvents like DMSO for in vitro assays .
  • Stability studies :
    • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
    • Hydrolytic stability : Incubate in simulated gastric/intestinal fluids (pH 1.2–6.8) and monitor degradation via HPLC .
    • Light sensitivity : Store in amber vials at –20°C to prevent thioether oxidation or sulfonyl group hydrolysis .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound for target engagement?

Methodological Answer:

  • Analog synthesis : Modify substituents systematically (e.g., replace cyclohexylthio with smaller alkylthio groups, vary sulfonyl chain length) to assess impact on potency .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to putative targets (e.g., enzymes with sulfonamide-binding pockets) .
  • Biological assays :
    • Enzyme inhibition : Test against serine hydrolases or proteases, as sulfonamides are known inhibitors.
    • Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to quantify permeability in Caco-2 or MDCK cell monolayers .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay optimization :
    • Buffer composition : Adjust ionic strength or add detergents (e.g., Tween-20) to mitigate aggregation .
    • Metabolic interference : Pre-incubate with liver microsomes to identify metabolite-driven false positives .
  • Orthogonal validation :
    • SPR (surface plasmon resonance) : Confirm direct target binding if cell-based assays show inconsistency.
    • Gene knockout models : Use CRISPR/Cas9 to silence putative targets and assess loss of compound efficacy .

Q. What methodologies are recommended for pharmacokinetic (PK) optimization of this compound?

Methodological Answer:

  • Metabolic stability :
    • Microsomal incubation : Measure intrinsic clearance using human liver microsomes (HLM) with NADPH cofactors .
    • CYP inhibition screening : Identify cytochrome P450 interactions via fluorogenic substrates (e.g., CYP3A4 inhibition assays) .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to quantify free fraction, critical for adjusting in vivo dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.